Product packaging for Benzoxazole, 5-iodo-2-methyl-(Cat. No.:CAS No. 89976-17-0)

Benzoxazole, 5-iodo-2-methyl-

Cat. No.: B3058540
CAS No.: 89976-17-0
M. Wt: 259.04 g/mol
InChI Key: YTXIWIPHQNLGIG-UHFFFAOYSA-N
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Description

General Overview of Benzoxazole (B165842) Heterocycles in Chemical Research

Benzoxazoles are a class of bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net This core structure imparts a unique combination of aromaticity and reactivity, making it a valuable scaffold in various chemical disciplines. globalresearchonline.net The presence of both an oxygen and a nitrogen atom within the five-membered ring allows for diverse noncovalent interactions, which is a key feature in their application. chemicalbook.com

The benzoxazole nucleus is a prominent motif in medicinal chemistry, with many derivatives exhibiting a wide range of pharmacological activities. indexcopernicus.comnih.govwisdomlib.org This has led to the development of numerous synthetic methodologies to access these compounds, often starting from readily available precursors like 2-aminophenols. chemicalbook.comacs.orgrsc.org Beyond pharmaceuticals, benzoxazoles have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other electronic devices. ontosight.airesearchgate.netchemistryjournal.net

Importance of Functionalized Benzoxazoles as Advanced Building Blocks

Functionalized benzoxazoles, such as Benzoxazole, 5-iodo-2-methyl-, are crucial intermediates in organic synthesis. The introduction of various functional groups onto the benzoxazole core allows for the fine-tuning of its chemical and physical properties. globalresearchonline.net This targeted modification is essential for creating molecules with specific biological activities or material characteristics. indexcopernicus.com

The ability to introduce substituents at different positions on the benzoxazole ring system provides a high degree of molecular diversity. nih.gov This diversity is a key driver in the discovery of new drugs and advanced materials. Functionalized benzoxazoles serve as versatile platforms for constructing more complex molecular architectures through various chemical transformations. researchgate.net

Academic Research Landscape of Halogenated Benzoxazoles

Halogenated benzoxazoles, including iodo-substituted derivatives, are of significant interest to the academic research community. The presence of a halogen atom, such as iodine in the 5-position of the benzoxazole ring, introduces a reactive handle for further chemical modifications. rsc.org This is particularly valuable for cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

Research has demonstrated that halogenated benzoxazoles can be synthesized through various methods, including the direct halogenation of the benzoxazole core or by using halogen-substituted precursors. acs.orgfigshare.com The iodo-substituent, in particular, can be utilized in a variety of synthetic transformations, making compounds like Benzoxazole, 5-iodo-2-methyl- valuable starting materials for the synthesis of a wide array of derivatives. researchgate.netacs.org The unique electronic properties imparted by the halogen atom can also influence the biological activity and photophysical properties of the resulting molecules. ontosight.aiontosight.ai

Chemical and Physical Properties of Benzoxazole, 5-iodo-2-methyl-

PropertyValue
Molecular Formula C8H6INO
Molecular Weight 259.05 g/mol
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Not available
CAS Number 89976-17-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6INO B3058540 Benzoxazole, 5-iodo-2-methyl- CAS No. 89976-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXIWIPHQNLGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618738
Record name 5-Iodo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89976-17-0
Record name 5-Iodo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Formation Pathways

Elucidation of Reaction Mechanisms

The formation of the benzoxazole (B165842) ring system, particularly when mediated by certain reagents, can proceed through several competing mechanistic pathways. The specific pathway is often influenced by the nature of the starting materials, the reagents employed, and the reaction conditions.

Single-Electron Transfer (SET) Mechanisms

One of the considered pathways for the formation of benzoxazoles, especially in reactions mediated by hypervalent iodine(III) reagents, is the Single-Electron Transfer (SET) mechanism. This pathway is initiated by the transfer of a single electron from an electron-rich substrate to the mediating agent, leading to the formation of radical intermediates.

In the context of benzoxazole synthesis from a precursor like a Schiff base, a proposed SET mechanism would involve the transfer of an electron from the Schiff base to a hypervalent iodine(III) species. This would generate a radical cation of the Schiff base. A subsequent second SET could then lead to a nitrenium-type species, which upon cyclization and loss of a proton, would yield the benzoxazole product. researchgate.net However, experimental evidence from radical inhibition tests in some systems has cast doubt on the universal applicability of this pathway for benzoxazole formation. researchgate.net For instance, in certain studies, the presence of radical inhibitors did not significantly affect the reaction outcome, suggesting that a non-radical pathway might be dominant. researchgate.net

Another possibility within radical mechanisms is the generation of a phenoxyl radical. Copper complexes, for example, have been proposed to catalyze benzoxazole synthesis through a mechanism involving hydrogen atom abstraction to form a phenoxyl radical complex, which then proceeds to the final product. rsc.org

Concerted Reductive Elimination Pathways

A more recently proposed and strongly supported mechanism for the formation of certain benzoxazoles, particularly in the context of electrochemical synthesis using hypervalent iodine mediators, is the concerted reductive elimination pathway. acs.orgosi.lv This mechanism avoids the formation of discrete radical or cationic intermediates and instead proceeds through a highly organized transition state.

In this pathway, a cyclic hemiaminal tautomer of the starting imine is thought to react with a hypervalent iodine(III) species. This forms a new hypervalent iodine(III) intermediate. The benzoxazole is then formed directly from this intermediate via a concerted reductive elimination of the iodoarene. acs.org This process is characterized by the simultaneous formation of the C-O bond of the oxazole (B20620) ring and the breaking of the bond to the iodine reagent. Density Functional Theory (DFT) calculations have supported this as a favorable pathway in certain electrochemical syntheses of benzoxazoles. acs.orgosi.lv

Radical Intermediates and Radical Trapping Experiments

The involvement of radical intermediates in chemical reactions is often confirmed through radical trapping experiments. In these experiments, a "radical trap," a molecule that can react readily with radical species to form a stable, characterizable product, is added to the reaction mixture. If the formation of the expected trapped product is observed, it provides strong evidence for the presence of radical intermediates.

While direct radical trapping experiments for the synthesis of 5-iodo-2-methylbenzoxazole are not reported, the principles of such experiments are well-established. whiterose.ac.uk In related studies on benzoxazole formation, the potential for radical intermediates has been explored. For example, the consideration of a radical cation intermediate in the SET mechanism is a key point of investigation. researchgate.net In other contexts, such as the 1,2-oxysulfenylation of alkenes, thio radicals have been successfully generated and trapped, demonstrating the utility of these methods. acs.org Although some trapping experiments in the broader context of benzoxazole ligand synthesis have been reported as unsuccessful for the specific targets, they highlight the attempts to elucidate these reactive intermediates. core.ac.uk The lack of significant inhibition by radical scavengers in some hypervalent iodine-mediated benzoxazole syntheses suggests that if radical intermediates are formed, they may be short-lived or react within a solvent cage faster than they can be trapped. researchgate.net

Role of Key Intermediates

The formation of 5-iodo-2-methylbenzoxazole is critically dependent on the generation and subsequent reaction of key intermediates. These transient species are not always directly observable but their existence is inferred from the final products and mechanistic studies.

Hypervalent Iodine(III) Species

Hypervalent iodine(III) reagents play a pivotal role in many modern synthetic methods for benzoxazole formation. These compounds, such as iodobenzene (B50100) diacetate and electrochemically generated λ³-iodanes, act as powerful oxidants that facilitate the crucial cyclization step. acs.orgosi.lvresearchgate.net

The mechanism of action for these reagents typically involves the initial coordination of the iodine(III) center to the substrate. For instance, in the oxidative intramolecular cyclization of phenolic Schiff's bases, the hypervalent iodine reagent is believed to mediate the ring closure. researchgate.net In electrochemical syntheses, an iodine(I) species is anodically oxidized to a highly reactive iodine(III) species, which then acts as the mediator for the benzoxazole formation. acs.org The hypervalent iodine(III) intermediate formed with the substrate can then undergo reductive elimination to yield the benzoxazole and the reduced iodoarene. The stability and reactivity of these hypervalent iodine(III) species can be tuned by the ligands attached to the iodine atom. beilstein-journals.org

Hypervalent Iodine Reagent Proposed Role in Benzoxazole Synthesis Supporting Evidence
Iodobenzene diacetate (IBD)Oxidant for intramolecular cyclization of Schiff's bases. researchgate.netSuccessful synthesis of various 2-arylbenzoxazoles. researchgate.net
Electrochemically generated λ³-iodaneRedox mediator in the "ex-cell" synthesis of benzoxazoles from imines. acs.orgosi.lvControl experiments and DFT calculations supporting a concerted reductive elimination pathway. acs.orgosi.lv

Diazo Tautomers and Carbenoids

An alternative synthetic route to benzoxazoles involves the use of diazo compounds. In these reactions, the key intermediates are often diazo tautomers and the corresponding carbenoids. The reaction of o-aminophenols with α-diazoesters, for instance, has been reported to yield benzoxazoles. researchgate.net

A proposed mechanism involves the activation of the diazocarbonyl compound by a catalyst, which can lead to the formation of a metal carbenoid. This reactive intermediate can then undergo a series of steps, including reaction with a nitrile to form an oxazole ring. nih.gov In the context of benzoxazole synthesis from o-quinone diazides (which can be formed from the diazotization of aminophenols), the reaction with nitriles proceeds to give benzoxazoles, presumably through a cycloaddition-type mechanism. nih.gov The versatility of diazo compounds allows for the synthesis of a wide range of substituted benzoxazoles under various catalytic conditions.

Diazo-related Intermediate Role in Benzoxazole Synthesis Precursors
Metal CarbenoidReactive species that can initiate cyclization or cycloaddition. nih.govα-diazoesters, other diazocarbonyl compounds. researchgate.netnih.gov
o-Quinone DiazidePrecursor that reacts with nitriles to form the benzoxazole ring. nih.govDiazotization of aminophenols. nih.gov

Cyclic Hemi-aminals and Other Transient Species

In the synthesis of benzoxazoles from ortho-iminophenol precursors, one of the key proposed mechanistic routes involves the initial formation of a cyclic hemi-aminal. This pathway, designated as Pathway C in several studies, posits an equilibrium between the starting imine and its cyclic hemi-aminal tautomer. Although this hemi-aminal species is often transient and may not be directly observable through techniques like NMR spectroscopy, its formation is a crucial step preceding the final cyclization.

Computational studies suggest that the cyclic hemi-aminal can react with an iodine(III) species to form a new hypervalent iodine(III) intermediate. This intermediate subsequently undergoes reductive elimination to yield the final benzoxazole product. An alternative, more favored scenario within this pathway is a concerted reductive elimination directly from the cyclic hemi-aminal, bypassing the formation of a distinct hypervalent iodine intermediate.

Other potential, though less likely, transient species have also been considered in alternative mechanistic pathways:

Radical Cations and Nitrenium Species (Pathway A): This route involves a single-electron transfer (SET) from the precursor to form radical cation intermediates. A subsequent electron transfer would generate a nitrenium-type species, which then cyclizes. However, radical inhibition experiments have provided evidence against the significant involvement of such radical species in the iodine(III)-mediated formation of benzoxazoles.

Aryloxy-λ³-iodane (Pathway B): This pathway suggests that the nucleophilic phenolic oxygen first reacts with the iodine reagent in a ligand exchange process. The resulting aryloxy-λ³-iodane intermediate would then decompose through oxidation and cyclization.

The pathway involving the cyclic hemi-aminal is strongly supported by computational results, which indicate it is the most plausible mechanism due to lower kinetic barriers and favorable thermodynamics for each step.

Kinetic and Thermodynamic Analysis of Reaction Barriers

Kinetic and thermodynamic analyses, primarily through computational methods like Density Functional Theory (DFT), have been instrumental in distinguishing between the plausible formation pathways of benzoxazoles. These studies calculate the Gibbs free energy (ΔG) for intermediates and the activation energy (ΔG‡) for transition states, revealing the most energetically favorable route.

The pathway proceeding through a cyclic hemi-aminal intermediate (Pathway C) is significantly favored over alternatives. The computed reaction barrier for the concerted reductive elimination from the hemi-aminal via transition state TS-1 is considerably lower than for other proposed steps. For instance, the activation barrier for this step is calculated to be 7.6 kcal mol⁻¹, which is substantially lower than the 18.0 kcal mol⁻¹ barrier associated with the transition state in Pathway B.

Furthermore, each step in the hemi-aminal pathway is thermodynamically favorable, meaning the energy of the products is lower than that of the reactants at each stage. This combination of low kinetic barriers and thermodynamic feasibility provides strong evidence for this mechanism being the predominant route in the hypervalent iodine-mediated synthesis of the benzoxazole core structure.

The following table summarizes the key energetic data from computational studies comparing the different reaction pathways:

PathwayIntermediate/Transition StateParameterValue (kcal mol⁻¹)Reference
Pathway CTransition State TS-1 (Concerted Reductive Elimination)ΔG‡ (Activation Energy)7.6
Pathway BTransition State TS-3ΔG‡ (Activation Energy)18.0

Chemical Transformations and Derivatization Strategies of Benzoxazole, 5 Iodo 2 Methyl

Reactivity of the Benzoxazole (B165842) Core

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on Benzoxazole, 5-iodo-2-methyl- is governed by the interplay of the electronic effects of its substituents. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the initial attack by an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The directing effects of the existing groups determine the regioselectivity of the substitution.

The potential sites for electrophilic attack on the benzene (B151609) portion of the molecule are C4, C6, and C7.

C4-Position: This position is ortho to the ring oxygen and meta to the iodine. The strong ortho-directing effect of the fused oxazole (B20620) system makes this a probable site for substitution.

C6-Position: This position is ortho to the iodine and para to the ring nitrogen. It is also meta to the ring oxygen. Substitution at this site is electronically plausible.

C7-Position: This position is para to the ring oxygen and ortho to the ring nitrogen, making it a highly activated site for electrophilic attack.

Considering the combined directing effects, the C7 and C4 positions are the most likely to undergo electrophilic aromatic substitution due to the strong activating and directing influence of the heterocyclic system. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org

C-H Functionalization Reactions

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds as an atom-economical strategy to modify complex molecules. rsc.org For Benzoxazole, 5-iodo-2-methyl-, transition-metal-catalyzed C-H functionalization presents a powerful tool for derivatization, often guided by a directing group within the molecule. chim.it

The nitrogen atom of the oxazole ring can serve as an intrinsic directing group, chelating to a metal catalyst (e.g., Palladium, Rhodium) and directing functionalization to the adjacent C7-H bond. rsc.org This approach avoids issues with competing electrophilic substitution patterns and allows for the introduction of a wide range of functional groups.

Table 1: Potential C-H Functionalization Reactions at the C7-Position

Reaction TypeCoupling PartnerTypical CatalystPotential Product
ArylationAryl HalidePd(OAc)₂7-Aryl-5-iodo-2-methylbenzoxazole
Alkenylation (Heck-type)Alkene (e.g., Styrene)[RhCp*Cl₂]₂7-Alkenyl-5-iodo-2-methylbenzoxazole
AcetoxylationPhI(OAc)₂Pd(OAc)₂7-Acetoxy-5-iodo-2-methylbenzoxazole

Reactions Involving the Iodine Substituent

The carbon-iodine bond is a key synthetic handle on the Benzoxazole, 5-iodo-2-methyl- molecule. Aryl iodides are highly reactive substrates for a variety of metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center. tcichemicals.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming new carbon-carbon bonds. nih.gov The iodo-substituted benzoxazole is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comlibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for synthesizing complex biaryl structures. tcichemicals.com

The Sonogashira coupling reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. rsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. rsc.org It provides a direct route to aryl-alkyne derivatives.

Table 2: Examples of Cross-Coupling Reactions with Benzoxazole, 5-iodo-2-methyl-

Reaction NameCoupling PartnerCatalyst SystemBaseSolventProduct Type
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O5-Phenyl-2-methylbenzoxazole
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF5-(Phenylethynyl)-2-methylbenzoxazole
HeckStyrenePd(OAc)₂Et₃NDMF5-Styryl-2-methylbenzoxazole
Buchwald-HartwigAnilinePd₂(dba)₃ / XPhosNaOt-BuToluene5-(Phenylamino)-2-methylbenzoxazole

Nucleophilic Aromatic Substitution (SNAr) on the Iodo-Benzoxazole Core

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction pathway is generally unfavorable for Benzoxazole, 5-iodo-2-methyl-. The SNAr mechanism requires the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.com

The benzoxazole ring system is inherently electron-rich, and the 2-methyl group is electron-donating. core.ac.uk These features increase the electron density of the aromatic ring, deactivating it towards attack by nucleophiles. Consequently, displacing the iodo group via an SNAr mechanism would require harsh reaction conditions and is not a synthetically viable strategy for this particular substrate under normal circumstances.

Reductive Dehalogenation Studies

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This transformation can be useful for removing the iodine from the 5-position of the benzoxazole core to yield 2-methylbenzoxazole (B1214174). This process is typically achieved using a metal catalyst and a hydrogen source.

Table 3: Conditions for Reductive Dehalogenation

CatalystHydrogen SourceSolventProduct
Pd/C (Palladium on carbon)H₂ gasEthanol2-Methylbenzoxazole
Raney NickelH₂ gasMethanol2-Methylbenzoxazole
Pd(OAc)₂ / PPh₃HCOONH₄ (Ammonium formate)DMF2-Methylbenzoxazole

This reaction proceeds via catalytic hydrogenation or transfer hydrogenation, providing a straightforward method to access the corresponding de-iodinated benzoxazole derivative.

Functionalization at the Methyl Group

The 2-methyl group of the benzoxazole ring is a key site for chemical modification. Its reactivity allows for the introduction of various functional groups, leading to a diverse array of derivatives.

The methyl group at the C2 position can be oxidized to form corresponding aldehydes or carboxylic acids, which are valuable intermediates for further synthesis. For instance, the oxidation of a 2-methyl group on a heterocyclic ring to a carboxylic acid is a known transformation. While specific studies on 5-iodo-2-methylbenzoxazole are not extensively detailed in the available literature, analogous transformations on similar heterocyclic systems, such as 1-methyl-2-hydroxymethyl-5-nitroimidazole, demonstrate the feasibility of such reactions. In one study, this compound was successfully oxidized to 1-methyl-5-nitroimidazole-2-carboxylic acid using nitric acid in a sulfuric acid medium. google.com This suggests that similar oxidative conditions could be applied to 5-iodo-2-methylbenzoxazole to yield 5-iodobenzoxazole-2-carboxylic acid.

ReactantOxidizing AgentProduct
1-methyl-2-hydroxymethyl-5-nitroimidazoleNitric acid/Sulfuric acid1-methyl-5-nitroimidazole-2-carboxylic acid

The alpha-carbon of the 2-methyl group is reactive due to the acidity of its protons, which is enhanced by the adjacent electron-withdrawing benzoxazole ring system. This allows for deprotonation by a suitable base to form an enolate or a similar carbanionic species. This nucleophilic intermediate can then participate in various carbon-carbon bond-forming reactions.

A common and powerful reaction involving the alpha-carbon is the aldol (B89426) reaction, where the enolate attacks a carbonyl compound, such as an aldehyde or ketone. libretexts.orgkhanacademy.org This reaction results in the formation of a β-hydroxy carbonyl compound, which can often be dehydrated to yield an α,β-unsaturated product. libretexts.org While specific examples involving 5-iodo-2-methylbenzoxazole are not detailed, the general mechanism is a cornerstone of organic synthesis for building more complex molecular architectures. libretexts.orgyoutube.comexamples.com

Reagent 1 (Enolate Precursor)Reagent 2 (Electrophile)Reaction TypeProduct Type
2-Methylbenzoxazole derivativeAldehyde/KetoneAldol Reactionβ-Hydroxy benzoxazole derivative
2-Methylbenzoxazole derivativeAlkyl HalideAlkylation2-Ethyl (or longer chain) benzoxazole derivative

This table illustrates the potential reactivity of the alpha-carbon of 5-iodo-2-methylbenzoxazole based on general principles of alpha-carbon chemistry.

Diversification and Scaffold Modification

Beyond the methyl group, the benzoxazole core, particularly the iodine-substituted benzene ring, offers significant opportunities for structural diversification and the construction of more complex molecular frameworks.

The synthesis of sulfonamides from aryl iodides is a well-established transformation in organic chemistry, although direct examples starting from 5-iodo-2-methylbenzoxazole are not prominently featured in the reviewed literature. Generally, the conversion of an aryl iodide to a sulfonamide can be achieved through palladium-catalyzed cross-coupling reactions. One common approach involves the coupling of the aryl iodide with a sulfonamide under palladium catalysis. Another route could involve conversion of the aryl iodide to a sulfonyl chloride, which can then be reacted with an amine to form the desired sulfonamide. Benzoxazole-based sulfonamides have been synthesized and investigated for their biological activities, highlighting the importance of this class of compounds. researchgate.net

Starting MaterialKey TransformationIntermediateFinal Product
5-Iodo-2-methylbenzoxazolePalladium-catalyzed sulfonation5-(chlorosulfonyl)-2-methylbenzoxazole5-(N-alkyl/aryl-sulfamoyl)-2-methylbenzoxazole
5-Iodo-2-methylbenzoxazolePalladium-catalyzed coupling-2-Methyl-5-(sulfamoyl)benzoxazole derivative

This table outlines plausible synthetic routes to benzoxazole-derived sulfonamides from the target compound.

The iodo-substituted benzoxazole scaffold is an excellent precursor for the synthesis of polycyclic systems through intramolecular and intermolecular cyclization reactions. The presence of the iodine atom allows for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions can be used to introduce new ring systems or to create precursors for subsequent cyclization reactions. For example, an intramolecular Diels-Alder reaction of a furan (B31954) derivative containing a tethered unsaturation has been used to synthesize azapolycyclic systems. nih.gov Similarly, 5-iodo-2-methylbenzoxazole could be functionalized with a diene or dienophile at the 5-position, followed by an intramolecular cyclization to construct a new ring fused to the benzoxazole core.

Starting MaterialReaction TypeKey ReagentsProduct Type
5-Iodo-2-methylbenzoxazoleSuzuki CouplingArylboronic acid, Pd catalyst, Base5-Aryl-2-methylbenzoxazole
5-Iodo-2-methylbenzoxazoleSonogashira CouplingTerminal alkyne, Pd catalyst, Cu catalyst, Base5-Alkynyl-2-methylbenzoxazole
5-Alkynyl-2-methylbenzoxazoleIntramolecular CyclizationAcid or Metal CatalystFused Polycyclic Heterocycle

This table summarizes key reactions for the formation of polycyclic systems starting from 5-iodo-2-methylbenzoxazole.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Spectral Assignment and Interpretation

Table 1: Predicted ¹H NMR Spectral Data for 5-iodo-2-methylbenzoxazole

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~2.6Singlet--CH₃
~7.8Singlet-H-4
~7.6Doublet~8.5H-6
~7.2Doublet~8.5H-7

Note: Predicted values are based on the analysis of similar benzoxazole (B165842) structures and established substituent effects. Actual experimental values may vary.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom in 5-iodo-2-methylbenzoxazole are detailed in Table 2, reflecting the influence of the iodine substituent and the heterocyclic ring.

Table 2: Predicted ¹³C NMR Spectral Data for 5-iodo-2-methylbenzoxazole

Chemical Shift (δ, ppm)Assignment
~164C-2
~151C-7a
~142C-3a
~130C-6
~125C-4
~112C-7
~87C-5
~15-CH₃

Note: Predicted values are based on computational models and comparison with analogous compounds. Experimental verification is required for confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For 5-iodo-2-methylbenzoxazole, a cross-peak is expected between the signals of H-6 and H-7, confirming their ortho relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the proton signal at ~2.6 ppm and the carbon signal at ~15 ppm (for the methyl group), as well as correlations for each aromatic proton with its attached carbon.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For 5-iodo-2-methylbenzoxazole (C₈H₆INO), the expected exact mass can be calculated.

Table 3: Predicted HRMS Data for 5-iodo-2-methylbenzoxazole

IonCalculated Exact Mass [M+H]⁺
C₈H₇INO⁺259.9567

Note: This is a calculated value. Experimental determination is necessary for confirmation.

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of this fragmentation pattern provides valuable structural information. Key predicted fragmentation pathways for 5-iodo-2-methylbenzoxazole include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z [M-15]⁺.

Loss of an iodine atom (•I): This would lead to a significant peak at m/z [M-127]⁺.

Cleavage of the oxazole (B20620) ring: This can lead to various smaller fragments characteristic of the benzoxazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of 5-iodo-2-methylbenzoxazole is expected to show characteristic absorption bands for the C=N bond of the oxazole ring, the C-O-C ether linkage, aromatic C-H and C=C bonds, and the C-I bond. The predicted key IR absorption bands are listed in Table 4.

Table 4: Predicted IR Absorption Bands for 5-iodo-2-methylbenzoxazole

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3050-3100C-H stretchAromatic
~2920-2980C-H stretchMethyl
~1615C=N stretchOxazole ring
~1500-1600C=C stretchAromatic ring
~1240C-O-C stretchAryl ether
~500-600C-I stretchIodo group

Note: These are predicted ranges. The actual spectrum may show additional or shifted peaks.

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound Benzoxazole, 5-iodo-2-methyl- was found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates is not publicly available at this time.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Detailed experimental or computational data on the Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopic properties of Benzoxazole, 5-iodo-2-methyl- is not available in the current body of scientific literature. While studies on other benzoxazole derivatives have been published, these findings cannot be directly extrapolated to the specific 5-iodo-2-methyl substituted compound.

Electronic Transitions and Absorbance Properties

Specific data on the electronic transitions and absorbance properties, such as the maximum absorption wavelength (λmax) and molar absorptivity (ε), for Benzoxazole, 5-iodo-2-methyl- have not been reported.

Fluorescence Quantum Yields and Emission Characteristics

There is no available information on the fluorescence quantum yields or specific emission characteristics, including the maximum emission wavelength (λem), for Benzoxazole, 5-iodo-2-methyl-.

Investigation of Solvatochromic Effects

No studies investigating the solvatochromic effects on the absorption and emission spectra of Benzoxazole, 5-iodo-2-methyl- in different solvents have been found. Consequently, there is no data to report on how the polarity of the solvent might influence its photophysical properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost. DFT calculations are employed to determine the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties. For derivatives of benzoxazole (B165842), DFT has been successfully used to investigate their electronic properties. beun.edu.tr

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For Benzoxazole, 5-iodo-2-methyl-, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, an analysis of the electronic structure can be performed. This includes the determination of the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and can indicate regions that are susceptible to electrophilic or nucleophilic attack.

Table 1: Selected Optimized Geometrical Parameters for Benzoxazole, 5-iodo-2-methyl- (Hypothetical Data)

ParameterValue
C-I Bond Length2.10 Å
C-O Bond Length (in ring)1.37 Å
C-N Bond Length (in ring)1.39 Å
C-C Bond Length (benzene ring avg.)1.40 Å
O-C-N Bond Angle115°
C-C-I Bond Angle120°

Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from DFT calculations.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller gap generally implies higher reactivity. scribd.comuci.edu

In the context of Benzoxazole, 5-iodo-2-methyl-, FMO analysis would reveal the distribution of electron density in these key orbitals, highlighting the regions most likely to participate in chemical reactions. The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons.

Table 2: Frontier Molecular Orbital Energies for Benzoxazole, 5-iodo-2-methyl- (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from DFT calculations.

Theoretical calculations can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathway from reactants to products. arxiv.org This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. Characterizing the transition state provides crucial information about the activation energy of the reaction, which in turn determines the reaction rate. For Benzoxazole, 5-iodo-2-methyl-, this could be applied to understand its synthesis or its interactions with biological targets.

DFT calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental spectra to confirm the structure of the molecule and to aid in the interpretation of experimental data. For instance, the calculated IR spectrum would show characteristic peaks corresponding to the vibrational modes of the benzoxazole ring, the methyl group, and the carbon-iodine bond.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For flexible molecules, MD simulations can be used to explore the conformational landscape, identifying the different stable conformations and the energy barriers between them. westernsydney.edu.au Although the benzoxazole ring system is relatively rigid, the methyl group can rotate. MD simulations of Benzoxazole, 5-iodo-2-methyl- in different environments, such as in a solvent or interacting with a protein, can provide insights into its dynamic behavior and preferred conformations. This information is particularly valuable for understanding how the molecule might interact with biological systems.

Dynamic Behavior and Isomerization Processes

The dynamic behavior of "Benzoxazole, 5-iodo-2-methyl-" encompasses conformational changes, such as the rotation of the 2-methyl group, and potential isomerization processes, including tautomerism.

Methyl Group Rotation:

The rotation of the methyl group at the 2-position of the benzoxazole ring is a key dynamic process. Theoretical calculations on similar small aromatic molecules with methyl substituents have shown that the energy barrier to this rotation is generally low. For instance, DFT calculations on related molecules like o-tolunitrile (B42240) have been used to determine the potential barrier hindering the internal rotation of the methyl group researchgate.net. A relaxed potential energy surface (PES) scan, a common computational technique, can be employed to calculate the rotational energy barrier by systematically changing the dihedral angle of the methyl group relative to the benzoxazole ring nih.govyoutube.com. For an isolated "Benzoxazole, 5-iodo-2-methyl-" molecule, the rotational barrier for the methyl group is expected to be relatively small. However, in a condensed phase or crystal structure, intermolecular interactions can significantly influence this barrier mdpi.com.

Isomerization Processes:

Table 1: Representative Calculated Rotational Barriers for Methyl Groups in Aromatic Systems from Theoretical Studies

MoleculeMethodCalculated Rotational Barrier (kcal/mol)
o-TolunitrileDFT~1.5 - 2.5
2,2′-bi-1H-imidazoleDFT (B3LYP/6-31G)11.8 (for ring rotation)
N-BenzhydrylformamidesDFT (M06-2X/6-311+G)20-23 (for formyl group rotation)

Note: This table presents data for related molecules to infer the expected range for Benzoxazole, 5-iodo-2-methyl-. The actual barrier would require specific calculations.

Structure-Reactivity Relationship Studies

The relationship between the structure of "Benzoxazole, 5-iodo-2-methyl-" and its chemical reactivity can be elucidated using computational methods that provide insights into the molecule's electronic properties. Descriptors such as Frontier Molecular Orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors are instrumental in this analysis.

Frontier Molecular Orbitals (HOMO-LUMO):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity nih.gov. For benzoxazole derivatives, the distribution and energies of these orbitals are influenced by the substituents. The electron-withdrawing nature of the iodine atom at the 5-position is expected to lower both the HOMO and LUMO energy levels, potentially affecting the molecule's reactivity towards electrophiles and nucleophiles.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack nih.govresearchgate.netresearchgate.net. In "Benzoxazole, 5-iodo-2-methyl-", the nitrogen atom of the oxazole (B20620) ring and the region around the oxygen atom are expected to be areas of negative potential, making them likely sites for interactions with electrophiles. The iodine atom, due to the "sigma-hole" phenomenon, can exhibit a region of positive electrostatic potential along the C-I bond axis, making it a potential site for halogen bonding nih.gov.

Global Reactivity Descriptors:

Quantitative Structure-Activity Relationship (QSAR) studies on halogenated benzoxazoles have utilized various calculated descriptors to correlate structure with biological activity, which is a facet of reactivity nih.govwisdomlib.org. Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can provide a quantitative measure of the molecule's reactivity.

Table 2: Conceptual DFT-Based Reactivity Descriptors

DescriptorFormulaInterpretation
Electronegativity (χ)-(EHOMO + ELUMO)/2The ability of a molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution.
Electrophilicity Index (ω)χ2 / (2η)A measure of the electrophilic character of a molecule.

Note: The values for "Benzoxazole, 5-iodo-2-methyl-" would need to be calculated specifically.

Intermolecular Interaction Analysis

The iodine substituent at the 5-position of the benzoxazole ring introduces the possibility of specific and significant intermolecular interactions, most notably halogen bonding.

Halogen Bonding:

A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In "Benzoxazole, 5-iodo-2-methyl-", the iodine atom can act as a halogen bond donor. This is due to the anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential (the σ-hole) along the extension of the C-I bond nih.gov. This positive region can interact favorably with electron-rich sites on neighboring molecules, such as nitrogen or oxygen atoms. Computational studies on other iodo-substituted organic molecules have quantified the strength of these interactions, which can be comparable to or even stronger than conventional hydrogen bonds beilstein-journals.orgresearchgate.netnih.gov. The strength of the halogen bond is influenced by the nature of the halogen atom (iodine forming the strongest halogen bonds among halogens) and the electron-withdrawing character of the aromatic ring.

Other Intermolecular Interactions:

Besides halogen bonding, "Benzoxazole, 5-iodo-2-methyl-" can participate in other non-covalent interactions, including:

π-π stacking: The aromatic benzoxazole ring can engage in stacking interactions with other aromatic systems.

Hydrogen bonding: Although the molecule itself is not a strong hydrogen bond donor, the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Computational methods, such as DFT with dispersion corrections, are essential for accurately modeling and quantifying the energies of these weak intermolecular interactions mdpi.com. The analysis of crystal structures of related halogenated compounds often reveals the importance of halogen bonding in directing the solid-state packing.

Table 3: Comparison of Calculated Interaction Energies for Different Non-covalent Interactions

Interaction TypeSystemCalculated Interaction Energy (kcal/mol)
Halogen Bond (I···N)Iodoloisoxazolium bromide dimer-
Halogen Bond (I···O)Dimer of HIO3 and I2O4-18.01
Hydrogen Bond (O-H···O)Water Dimer~ -5

Note: This table provides a general comparison of interaction energies from different systems to illustrate the relative strength of halogen bonds. Specific values for "Benzoxazole, 5-iodo-2-methyl-" dimers would require dedicated calculations.

Advanced Applications in Chemical Sciences

Role as Synthetic Intermediates in Organic Synthesis

5-Iodo-2-methylbenzoxazole serves as a crucial intermediate in the synthesis of more complex organic molecules. The presence of the iodine atom at the 5-position of the benzoxazole (B165842) ring provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is particularly exploited in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The utility of aryl iodides, such as 5-iodo-2-methylbenzoxazole, in these reactions stems from the relative weakness of the carbon-iodine bond, which facilitates oxidative addition to the palladium catalyst, often the rate-determining step in the catalytic cycle. This makes iodo-substituted arenes more reactive than their bromo or chloro counterparts, often allowing for milder reaction conditions and broader substrate scope.

Several key cross-coupling reactions can be employed to functionalize the 5-position of 2-methylbenzoxazole (B1214174):

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures, which are common motifs in pharmaceuticals and functional materials.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon bonds and is utilized in the synthesis of various complex molecules.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. The resulting aryl alkynes are important intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine in the presence of a palladium catalyst. This is a vital transformation for the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.

The versatility of 5-iodo-2-methylbenzoxazole as a synthetic intermediate is summarized in the table below, highlighting the types of bonds formed and the resulting product classes from these key cross-coupling reactions.

Cross-Coupling ReactionCoupling PartnerBond FormedProduct Class
Suzuki-MiyauraOrganoboron ReagentC-C (sp2-sp2)Biaryls
HeckAlkeneC-C (sp2-sp2)Substituted Alkenes
SonogashiraTerminal AlkyneC-C (sp2-sp)Aryl Alkynes
Buchwald-HartwigAmineC-NAryl Amines

Applications in Materials Science

The benzoxazole moiety is a well-known fluorophore and a component of various functional materials. The ability to introduce diverse substituents at the 5-position of 2-methylbenzoxazole through the versatile chemistry of the iodo group allows for the fine-tuning of its electronic and photophysical properties, making it a valuable scaffold for the development of novel materials.

π-Conjugated Systems for Electronic Materials

π-Conjugated molecules and polymers are the cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org The benzoxazole ring is an electron-deficient system that can be incorporated into larger π-conjugated structures to modulate their electronic properties.

By utilizing cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, on 5-iodo-2-methylbenzoxazole, it is possible to extend the π-conjugation by introducing other aromatic or unsaturated groups. This extension of the conjugated system typically leads to a decrease in the HOMO-LUMO gap, resulting in a red-shift of the absorption and emission spectra. wikipedia.org The ability to systematically modify the structure allows for the targeted design of materials with specific electronic and optical properties for various electronic applications.

Photochromic Materials Development

Photochromic materials are compounds that can reversibly change their color upon exposure to light. olikrom.comfrontiersin.org This property makes them suitable for applications such as smart windows, optical data storage, and molecular switches. The development of organic photochromic materials often involves the incorporation of a photoswitchable unit into a larger molecular framework.

While direct applications of 5-iodo-2-methylbenzoxazole in photochromic materials are not extensively documented, its potential lies in its ability to serve as a building block for more complex photochromic systems. For instance, the iodo group can be used as a handle to attach the benzoxazole moiety to known photochromic units like spiropyrans, spirooxazines, or diarylethenes. The benzoxazole part could then act as a modulator of the photochromic properties or as a fluorescent reporter of the switching process. The introduction of a halogen atom can influence the photophysical properties of the resulting photochromic molecule.

Fluorescent Dyes and Probes (Chemical Applications)

Benzoxazole derivatives are well-known for their fluorescent properties and are used as fluorescent whiteners, laser dyes, and fluorescent probes in biological and chemical sensing. periodikos.com.br The fluorescence of these compounds arises from the rigid, planar structure of the benzoxazole ring system.

The introduction of an iodine atom at the 5-position can have a significant impact on the photophysical properties of the 2-methylbenzoxazole core. The "heavy atom effect" of iodine can enhance intersystem crossing from the singlet excited state to the triplet state, which may lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. However, the iodo group is more often utilized as a synthetic handle to introduce other functional groups that can tune the fluorescence properties.

For example, through Suzuki-Miyaura coupling, various aryl groups can be attached to the 5-position. Depending on the electronic nature of the introduced aryl group (electron-donating or electron-withdrawing), the emission wavelength and quantum yield of the resulting fluorophore can be systematically modulated. This approach allows for the creation of a library of fluorescent dyes with a range of emission colors and properties, suitable for various applications, including as fluorescent probes for the detection of specific analytes or for cellular imaging.

Ligands in Coordination Chemistry and Catalysis

The benzoxazole ring contains a nitrogen atom with a lone pair of electrons, making it a potential coordination site for metal ions. The development of ligands based on the benzoxazole scaffold has been an active area of research, leading to the synthesis of a variety of metal complexes with interesting structural and functional properties. nih.gov

Metal-Ligand Complex Formation

While the parent 5-iodo-2-methylbenzoxazole is a relatively simple monodentate ligand, it can be elaborated into more complex multidentate ligands. The iodo group serves as a key functional group for the construction of such ligands. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce other coordinating groups at the 5-position.

An example would be the introduction of a pyridine (B92270) or imidazole (B134444) group via a Suzuki-Miyaura coupling, which would result in a bidentate N,N'-ligand. Such ligands can then be used to form stable complexes with a variety of transition metals. The properties of the resulting metal complexes, such as their geometry, electronic structure, and reactivity, will be influenced by the nature of the metal ion and the specific design of the benzoxazole-based ligand. These complexes can have applications in areas such as catalysis, materials science, and bioinorganic chemistry. nih.govsemanticscholar.org The formation of metal complexes can also enhance the biological activity of the organic ligands. nih.gov

The table below summarizes the potential applications of metal complexes derived from ligands based on the 5-iodo-2-methylbenzoxazole scaffold.

Application AreaPotential Function of Metal Complex
Homogeneous CatalysisAs catalysts for various organic transformations.
Materials ScienceAs components of luminescent materials or magnetic materials.
Bioinorganic ChemistryAs models for metalloenzymes or as potential therapeutic agents.

Chiral Auxiliaries and Receptors in Asymmetric Synthesis and Resolution

There is currently a lack of specific research findings detailing the application of Benzoxazole, 5-iodo-2-methyl- as a chiral auxiliary or as a chiral receptor in asymmetric synthesis and resolution. The development of chiral auxiliaries and receptors is a sophisticated area of organic chemistry that requires molecules with specific stereochemical features to effectively control the stereochemical outcome of a reaction or to selectively bind one enantiomer over another. While the benzoxazole framework can be incorporated into larger chiral structures, the specific compound Benzoxazole, 5-iodo-2-methyl- in its standalone form is not recognized as a common chiral auxiliary or receptor in the surveyed scientific literature.

Q & A

Q. What synthetic methodologies are optimal for preparing 5-iodo-2-methylbenzoxazole, and how can reaction yields be improved?

Methodological Answer: Synthesis optimization can be achieved via orthogonal experimental design , which systematically evaluates variables like temperature, solvent polarity, and catalyst loading. For example, reaction conditions (e.g., iodine source, methyl-group introduction via alkylation) can be adjusted using Taguchi or factorial designs to maximize yield . Post-synthetic purification via column chromatography or recrystallization in ethanol/water mixtures enhances purity.

Q. How do structural modifications at the 5-iodo and 2-methyl positions influence the compound's physicochemical properties?

Methodological Answer: Substituent effects are assessed using HPLC-MS for purity, NMR for structural confirmation, and UV-Vis spectroscopy to study electronic transitions. The electron-withdrawing iodine at position 5 increases electrophilicity, while the methyl group at position 2 enhances lipophilicity, critical for bioavailability .

Q. What in vitro assays are recommended for evaluating the anticancer potential of 5-iodo-2-methylbenzoxazole?

Methodological Answer: Use MTT assays on cancer cell lines (e.g., A549 lung carcinoma or MCF-7 breast cancer) to measure cytotoxicity. Compare IC₅₀ values against reference drugs (e.g., cisplatin). Pair with flow cytometry to assess apoptosis induction (Annexin V/PI staining) and Western blotting to evaluate protein targets (e.g., Bcl-2, caspase-3) .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of 5-iodo-2-methylbenzoxazole with biological targets like G-quadruplex DNA or kinases?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps), while molecular docking (AutoDock Vina, Schrödinger Suite) simulates ligand-target binding. For example, dock the compound into the ATP-binding pocket of VEGFR2 or Tel22 G-quadruplex DNA to assess hydrogen bonding and hydrophobic interactions . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies reconcile contradictory data on the compound's activity across different cancer cell lines?

Methodological Answer: Perform multi-omics analysis (transcriptomics/proteomics) to identify cell-line-specific expression of target proteins (e.g., Topo-II, MEK1). Use synergistic studies with standard chemotherapeutics to determine combinatorial effects. Statistical tools like ANOVA and principal component analysis (PCA) can isolate variables (e.g., metabolic degradation pathways) causing discrepancies .

Q. How does 5-iodo-2-methylbenzoxazole interact with fungal N-myristoyltransferase (NMT), and what structural analogs enhance selectivity?

Methodological Answer: Conduct enzymatic inhibition assays with recombinant NMT and compare IC₅₀ values against benzoxazole-indole hybrids. X-ray crystallography of inhibitor-NMT complexes identifies critical hydrogen bonds (e.g., between iodine and Asp128). Synthesize analogs with bulkier substituents (e.g., trifluoromethyl) to improve binding affinity .

Q. What in vivo models are suitable for studying the compound's pharmacokinetics and toxicity profile?

Methodological Answer: Use C57BL/6 mice for acute toxicity studies (OECD 423 guidelines) and Sprague-Dawley rats for pharmacokinetic profiling (plasma half-life via LC-MS/MS). Monitor bone density changes in aged mice to assess osteoclast inhibition, referencing spontaneous fracture rates in control cohorts .

Q. How can photophysical properties of 5-iodo-2-methylbenzoxazole be exploited for optoelectronic applications?

Methodological Answer: Characterize fluorescence quantum yield and solvatochromism using spectrofluorometry. Engineer crystals for flexible optoelectronics by doping into polymer matrices (e.g., PMMA) and test electroluminescence in OLED prototypes. Compare with benzoxazole derivatives like BBON for elasticity and durability .

Data Analysis and Reporting

Q. What statistical frameworks validate the reproducibility of biological activity data for this compound?

Methodological Answer: Apply Cohen’s kappa coefficient for inter-laboratory agreement and Bland-Altman plots to assess assay variability. Use machine learning models (Random Forest, SVM) to predict activity cliffs from structural descriptors (e.g., LogP, polar surface area) .

Q. How do solvent effects and pH influence the stability of 5-iodo-2-methylbenzoxazole in experimental formulations?

Methodological Answer: Perform accelerated stability studies (ICH Q1A guidelines) in buffers (pH 4–9) and solvents (DMSO, ethanol). Monitor degradation via HPLC-UV and identify byproducts using HRMS . Stabilize with antioxidants (e.g., BHT) in aqueous formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.